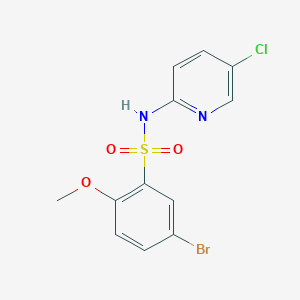
4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
Sulfonamides have been investigated for their supramolecular structures, with studies revealing different hydrogen-bonding arrangements and layer structures in sulfonamide isomers. These structural variations are crucial for understanding molecular interactions and designing compounds with desired properties (Kosutić Hulita et al., 2005).
Magnetic Properties
Research on cobalt(ii)-sulfonamide complexes highlights the correlation between magnetic anisotropy and coordination geometry, influenced by systematic substitution on the sulfonamide ligand. These findings have implications for the design of materials with specific magnetic properties (Wu et al., 2019).
Enzyme Inhibition
Sulfonamides have shown varying inhibitory properties against carbonic anhydrase, a metalloenzyme. Differences in substitution (N vs CH) can lead to significant changes in activity, providing a pathway for designing isoform-selective inhibitors (Bozdağ et al., 2014).
Pharmaceutical Applications
Studies on the formation of pharmaceutical solvates with sulfonamides, such as sulfamethazine, highlight the role of solvent molecules in imparting specific physicochemical properties to active pharmaceutical ingredients. This research aids in drug development and understanding drug-solvent interactions (Patel & Purohit, 2017).
Antidiabetic Activity
Research into novel pyridine-based heterocyclic compounds with sulfonamide moieties has revealed notable anti-diabetic activity through alpha-amylase inhibition. This opens avenues for developing new treatments for diabetes (Sadawarte et al., 2021).
Eigenschaften
IUPAC Name |
4-propoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-12-23-17-9-10-18(16-8-4-3-7-15(16)17)24(21,22)20-14-6-5-11-19-13-14/h3-11,13,20H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZKEQBASLQKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)
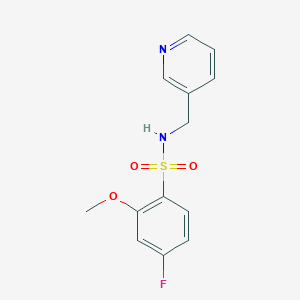
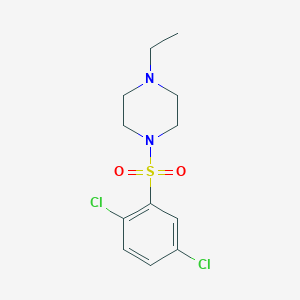
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)
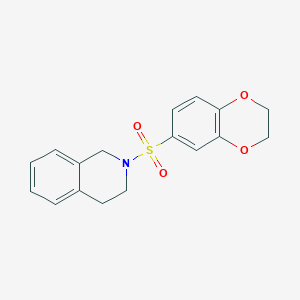
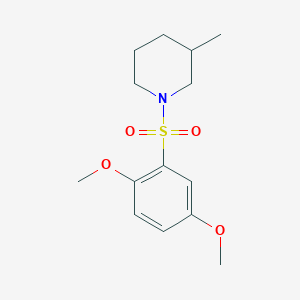
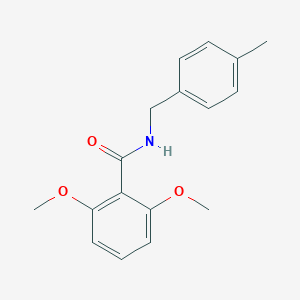
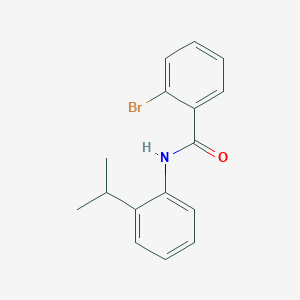
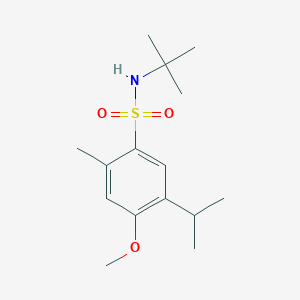
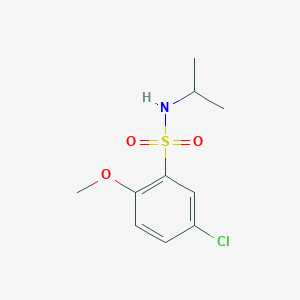
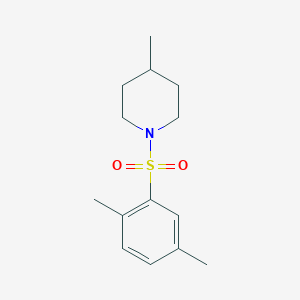
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344635.png)
amine](/img/structure/B344637.png)
